Cas no 1821-47-2 (2-(5-Methyl-1H-indol-3-yl)ethanamine)

2-(5-Methyl-1H-indol-3-yl)ethanamine structure
1821-47-2 structure
Product Name:2-(5-Methyl-1H-indol-3-yl)ethanamine
Numero CAS:1821-47-2
MF:C11H14N2
MW:174.242262363434
MDL:MFCD00460650
CID:94034
PubChem ID:15760
Update Time:2025-09-26

2-(5-Methyl-1H-indol-3-yl)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(5-Methyl-1H-indol-3-yl)ethanamine
    • 5-methyl-1H-Indole-3-ethanamine
    • 5-Methyltryptamine
    • 1H-Indole-3-ethanamine, 5-methyl
    • 5-Methyl-3-(aminoethyl)indole
    • Indole, 3-(aminoethyl)-5-methyl-
    • Tryptamine, 5-methyl
    • 2-(5-Methyl-1H-indol-3-yl)ethylamine
    • 2-(5-Methyl-indol-3-yl)ethyl amine
    • NSC 90805
    • CBDivE_014095
    • IDI1_011476
    • EN300-223449
    • L001229
    • CHEMBL331241
    • PDSP1_001118
    • 2-(5-methyl-1~{H}-indol-3-yl)ethanamine
    • SDCCGMLS-0065817.P001
    • BDBM50073691
    • PDSP1_000762
    • PD093943
    • 1H-Indole-3-ethanamine, 5-methyl-
    • AB01326088-02
    • 5-Methyl-tryptamine, 10
    • 2-(5-Methyl-1H-indol-3-yl)ethylamine #
    • HMS1431E01
    • SCHEMBL1129793
    • AKOS000546310
    • 1821-47-2
    • Maybridge3_000089
    • CHEBI:125675
    • NSC-90805
    • DTXSID10171250
    • 2-(5-methyl-1H-indol-3-yl)ethan-1-amine
    • PDSP2_000750
    • PDSP2_001102
    • Oprea1_689228
    • CVW
    • BRD-K93859331-001-01-0
    • FT-0753519
    • D87934
    • NCGC00332134-01
    • NSC90805
    • 5-metyltryptamine
    • 2-(5-Methyl-1H-indol-3-yl)-ethylamine
    • Q27216286
    • 1H-Indole-3-ethanamine,5-methyl-
    • ALBB-018681
    • BBL022747
    • STK352130
    • 5-methylpydidin-2-ol
    • DB-004001
    • MDL: MFCD00460650
    • Inchi: 1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
    • Chiave InChI: PYOUAIQXJALPKW-UHFFFAOYSA-N
    • Sorrisi: N1C=C(CCN)C2C=C(C)C=CC1=2

Proprietà calcolate

  • Massa esatta: 174.11582
  • Massa monoisotopica: 174.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.8A^2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 1.126
  • Punto di fusione: 95 ºC
  • Punto di ebollizione: 355.3°Cat760mmHg
  • Punto di infiammabilità: 195.9°C
  • PSA: 41.81
  • LogP: 2.67780

2-(5-Methyl-1H-indol-3-yl)ethanamine Informazioni sulla sicurezza

  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • CODICI DEL MARCHIO F FLUKA:10
  • Condizioni di conservazione:0-6°C

2-(5-Methyl-1H-indol-3-yl)ethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-223449-0.05g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
0.05g
$19.0 2024-06-20
Enamine
EN300-223449-0.1g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
0.1g
$19.0 2024-06-20
Enamine
EN300-223449-0.25g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
0.25g
$19.0 2024-06-20
Enamine
EN300-223449-0.5g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
0.5g
$19.0 2024-06-20
Enamine
EN300-223449-1.0g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
1.0g
$20.0 2024-06-20
Enamine
EN300-223449-2.5g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
2.5g
$27.0 2024-06-20
Enamine
EN300-223449-5.0g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
5.0g
$38.0 2024-06-20
Enamine
EN300-223449-10.0g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2 95%
10.0g
$63.0 2024-06-20
Enamine
EN300-223449-1g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2
1g
$20.0 2023-09-15
Enamine
EN300-223449-5g
2-(5-methyl-1H-indol-3-yl)ethan-1-amine
1821-47-2
5g
$38.0 2023-09-15
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